molecular formula C16H15N3O3S2 B11492313 5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11492313
M. Wt: 361.4 g/mol
InChI Key: PUSOTMZLIXZWPT-UHFFFAOYSA-N
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Description

5-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-3-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a prop-2-en-1-yloxy group, and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-3-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the thiazolopyrimidine core, followed by the introduction of the methoxyphenyl and prop-2-en-1-yloxy groups. Common reagents used in these reactions include various halogenating agents, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-3-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and prop-2-en-1-yloxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-3-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-3-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-3-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is unique due to its specific structural features and potential applications in multiple fields. Its combination of functional groups and the thiazolopyrimidine core distinguishes it from other similar compounds.

Properties

Molecular Formula

C16H15N3O3S2

Molecular Weight

361.4 g/mol

IUPAC Name

5-(3-methoxy-4-prop-2-enoxyphenyl)-3-methyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C16H15N3O3S2/c1-4-7-22-10-6-5-9(8-11(10)21-3)13-17-14-12(15(20)18-13)24-16(23)19(14)2/h4-6,8H,1,7H2,2-3H3,(H,17,18,20)

InChI Key

PUSOTMZLIXZWPT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC(=N2)C3=CC(=C(C=C3)OCC=C)OC)SC1=S

Origin of Product

United States

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